1H-azepine-2,7-dione
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Overview
Description
1H-azepine-2,7-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-azepine-2,7-dione can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . Another method includes the photocycloaddition of substituted alkenes with isoindole-dione derivatives in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis techniques, which are efficient and cost-effective. These methods typically include the recyclization of small and medium carbo- or azacyclanes and multicomponent heterocyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-azepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully saturated azepine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various azepine derivatives, which can exhibit different degrees of saturation and functionalization .
Scientific Research Applications
1H-azepine-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-azepine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant, analgesic, and antineoplastic activities .
Comparison with Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A fully saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-azepine-2,7-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
24833-10-1 |
---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
azepine-2,7-dione |
InChI |
InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |
InChI Key |
FJQZWODWLBQDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=O)C=C1 |
Origin of Product |
United States |
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